Diethyl cyclohexane-1,2-dicarboxylate

Catalog No.
S1536717
CAS No.
10138-59-7
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cyclohexane-1,2-dicarboxylate

CAS Number

10138-59-7

Product Name

Diethyl cyclohexane-1,2-dicarboxylate

IUPAC Name

diethyl cyclohexane-1,2-dicarboxylate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3

InChI Key

ZTUZDYWYNQDJKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC

Diethyl cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4C_{12}H_{20}O_{4} and a molecular weight of approximately 228.29 g/mol. It is classified under the category of dicarboxylic acid esters and is also known by several synonyms, including diethyl 1,2-cyclohexanedicarboxylate and diethyl hexahydrophthalate. The compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of 135 °C at reduced pressure (11 mmHg) .

The structure of diethyl cyclohexane-1,2-dicarboxylate features two ester functional groups derived from cyclohexane-1,2-dicarboxylic acid. Its chemical structure can be represented by the SMILES notation: CCOC(=O)C1CCCCC1C(=O)OCC, which indicates the presence of two ethyl groups attached to the dicarboxylate moiety .

DEC itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its use as a precursor for the synthesis of other molecules with specific functionalities. For example, DEC can be converted to various polymers with interesting properties through ring-opening polymerization reactions [].

  • Mild irritant: DEC may cause skin and eye irritation upon contact. Proper personal protective equipment (PPE) like gloves and safety glasses should be worn when handling it [].
  • Combustible: DEC has a flash point of 82 °C, indicating flammability. Precautions against open flames and sparks are necessary while handling the compound.
  • Environmental considerations: While not acutely toxic, larger releases of DEC should be managed according to environmental regulations to avoid potential contamination [].
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form cyclohexane-1,2-dicarboxylic acid and ethanol.
    Diethyl cyclohexane 1 2 dicarboxylate+H2OCyclohexane 1 2 dicarboxylic acid+2Ethanol\text{Diethyl cyclohexane 1 2 dicarboxylate}+H_2O\rightarrow \text{Cyclohexane 1 2 dicarboxylic acid}+2\text{Ethanol}
  • Transesterification: It can react with alcohols to form different esters.
  • Reduction: Under reducing conditions, it can be converted into corresponding alcohols.

These reactions are significant in synthetic organic chemistry for modifying the compound's properties or for its use in synthesizing other compounds.

The synthesis of diethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The general reaction can be outlined as follows:

Cyclohexane 1 2 dicarboxylic acid+2EthanolAcid CatalystDiethyl cyclohexane 1 2 dicarboxylate+H2O\text{Cyclohexane 1 2 dicarboxylic acid}+2\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Diethyl cyclohexane 1 2 dicarboxylate}+H_2O

This process can be conducted under reflux conditions to drive the reaction to completion.

Diethyl cyclohexane-1,2-dicarboxylate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Plasticizers: Due to its ester functionality, it can be used as a plasticizer in polymer formulations.
  • Flavoring Agents: Some derivatives may be utilized in food flavoring applications due to their pleasant aroma profiles.

Several compounds share structural similarities with diethyl cyclohexane-1,2-dicarboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
Diethyl cyclohexane-1,2-dicarboxylateC12H20O4228.29 g/molTwo ethyl groups; used as plasticizer
Dimethyl cyclohexane-1,2-dicarboxylateC10H16O4200.23 g/molTwo methyl groups; lower molecular weight
Cyclopentane-1,2-dicarboxylic acid diethyl esterC10H14O4198.22 g/molSimilar structure but with cyclopentane
Diisobutyl phthalateC16H18O4278.31 g/molUsed primarily as a plasticizer

Diethyl cyclohexane-1,2-dicarboxylate stands out due to its specific structure that includes two ethyl ester groups attached to a cyclohexane ring, which influences its physical properties and reactivity compared to other similar compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10138-59-7

Dates

Last modified: 08-15-2023

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